(5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate
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Overview
Description
(5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with chlorine and iodine atoms, and a morpholine ring attached via a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of quinoline derivatives to introduce chlorine and iodine atoms at specific positions. This is followed by the formation of the morpholine ring through cyclization reactions involving amino alcohols and α-haloacid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of transition metal catalysts and controlled reaction environments to facilitate the halogenation and cyclization steps. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cyclization Reactions: The morpholine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides and reduced quinoline compounds, respectively .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of (5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Additionally, as a chelator, it binds to metal ions, preventing their participation in harmful biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-chloro-7-iodoquinolin-8-ol: Similar in structure but lacks the morpholine ring.
7-chloroquinoline derivatives: These compounds share the quinoline core and chlorine substitution but differ in other substituents and functional groups.
Indole derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
(5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate is unique due to the presence of both halogen atoms and the morpholine ring, which confer distinct chemical and biological properties. Its ability to act as both an antimicrobial agent and a metal chelator sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H12ClIN2O3 |
---|---|
Molecular Weight |
418.61 g/mol |
IUPAC Name |
(5-chloro-7-iodoquinolin-8-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C14H12ClIN2O3/c15-10-8-11(16)13(12-9(10)2-1-3-17-12)21-14(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2 |
InChI Key |
RQDHGLKPELJBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)I |
Origin of Product |
United States |
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